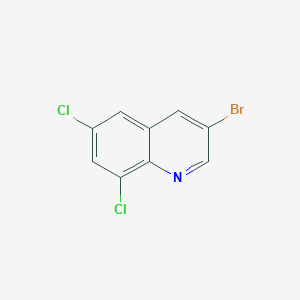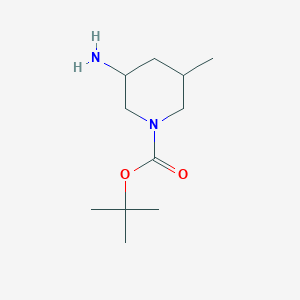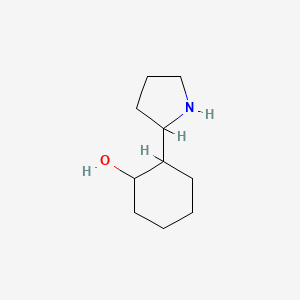
2-(Pyrrolidin-2-yl)cyclohexan-1-ol
Übersicht
Beschreibung
2-(Pyrrolidin-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.2640 .
Synthesis Analysis
The synthesis of 2-(Pyrrolidin-2-yl)cyclohexan-1-ol and its derivatives involves combining a pyrrolidine ring with a cyclohexanol unit . The reaction of these simple pyrrolidine derivatives with cinnamaldehyde leads to the formation of tricyclic products .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-2-yl)cyclohexan-1-ol is characterized by a pyrrolidine ring attached to a cyclohexanol unit .Physical And Chemical Properties Analysis
2-(Pyrrolidin-2-yl)cyclohexan-1-ol is a liquid at room temperature . It has a molecular weight of 169.27 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Pyrrolidine derivatives have been noted for their antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases . This compound could potentially be used in research aimed at developing new antioxidants.
Pharmaceutical Intermediates
The structure of 2-(Pyrrolidin-2-yl)cyclohexan-1-ol suggests its utility as an intermediate in the synthesis of pharmaceutical compounds . It could be a key ingredient in creating new medicinal drugs.
Antifungal and Antibacterial Research
Compounds with pyrrolidine structures have shown antifungal and antibacterial activities . This compound could be studied for its potential use in developing new antifungal and antibacterial agents.
Anticonvulsant Studies
Research has indicated that pyrrolidine derivatives can exhibit anticonvulsant effects . This compound may be useful in research towards new treatments for epilepsy and other seizure disorders.
Anticancer Research
The pyrrolidine scaffold is recurrent in antitumor agents, suggesting that 2-(Pyrrolidin-2-yl)cyclohexan-1-ol could be valuable in cancer research, particularly in the synthesis of novel anticancer drugs .
Material Science Applications
Given the diverse applications of pyrrolidine derivatives, this compound might also find use in material science research, particularly in the development of new materials with unique properties .
Chemical Synthesis
This compound could serve as a building block in chemical synthesis, aiding in the creation of complex molecules for various scientific applications .
Analytical Chemistry
In analytical chemistry, 2-(Pyrrolidin-2-yl)cyclohexan-1-ol might be used as a standard or reagent due to its defined structure and properties .
Safety and Hazards
2-(Pyrrolidin-2-yl)cyclohexan-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Zukünftige Richtungen
The pyrrolidine ring in 2-(Pyrrolidin-2-yl)cyclohexan-1-ol is a versatile scaffold for the design of novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h8-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMWXHAJDDYVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)

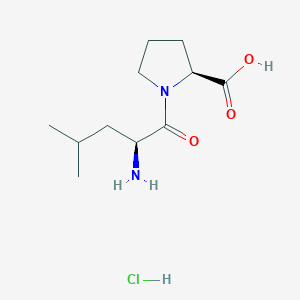
![5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B1380125.png)
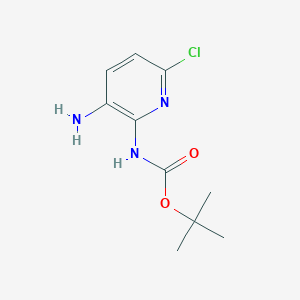
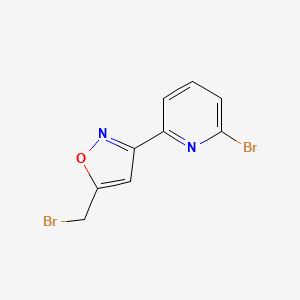


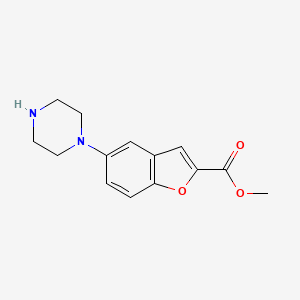
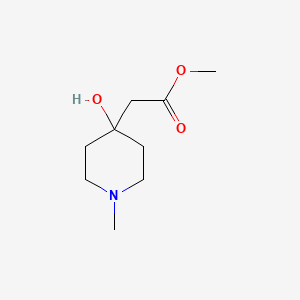
![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)

